1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol
Overview
Description
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has long been widespread . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .Molecular Structure Analysis
The molecular structure of CPP consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
CPP is a solid compound. It has a molecular weight of 271.74 g/mol.Scientific Research Applications
Crystal Structure Analysis
- Research on anticonvulsant compounds, including 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol, has shown insights into their crystal structures through X-ray diffraction. These studies help understand the orientation and electronic properties of such compounds, which are crucial for their pharmacological effects (Georges et al., 1989).
Biological Importance and Molecular Modeling
- Compounds like 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, which bear resemblance to 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol, have been studied for their biological importance. Their crystal structures provide valuable data for molecular modeling and understanding the structural characteristics of these molecules (Thimmegowda et al., 2009).
Synthesis and Pharmacological Evaluation
- The synthesis and evaluation of compounds similar to this compound have been conducted, focusing on their potential as 5-HT1A agonists. This research is significant for understanding the pharmacological properties and metabolic stability of such compounds (Dounay et al., 2009).
Antibacterial Activity
- Research into the antibacterial activity of compounds including 1-(4-(4-piperidin-1-yl)phenyl)ethanone has been conducted. These studies contribute to the understanding of the potential antibacterial properties of compounds structurally similar to this compound (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Crystal Structure Studies
- The synthesis and crystal structure analysis of related compounds such as 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide provide insights into their molecular structure and potential bioactivity. Such studies are crucial for developing new pharmaceutical agents (Li et al., 2015).
Mechanism of Action
While the specific mechanism of action for CPP is not mentioned in the search results, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a promising future for the development and application of piperidine derivatives, including CPP, in the field of drug discovery .
Properties
IUPAC Name |
1-(6-chloro-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-7-11(15-12(14-10)8-1-2-8)16-5-3-9(17)4-6-16/h7-9,17H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORZBNHICFNUQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CCC(CC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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